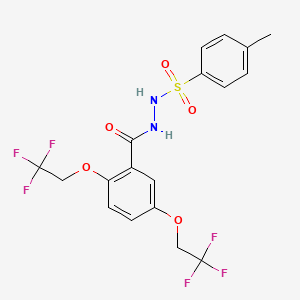

N'-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Description

N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its complex structure, which includes a sulfonyl group, trifluoroethoxy groups, and a benzohydrazide moiety.

Propriétés

IUPAC Name |

N'-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F6N2O5S/c1-11-2-5-13(6-3-11)32(28,29)26-25-16(27)14-8-12(30-9-17(19,20)21)4-7-15(14)31-10-18(22,23)24/h2-8,26H,9-10H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSUMQNREQUFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F6N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This intermediate is synthesized through the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride.

Formation of the hydrazide: The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

Sulfonylation: The final step involves the reaction of the hydrazide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism by which N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and trifluoroethoxy groups play a crucial role in these interactions, potentially leading to inhibition or activation of specific pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N’-(4-methylphenyl)sulfonyl-2,5-dimethoxybenzohydrazide

- N’-(4-methylphenyl)sulfonyl-2,5-dichlorobenzohydrazide

- N’-(4-methylphenyl)sulfonyl-2,5-difluorobenzohydrazide

Uniqueness

N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is unique due to the presence of trifluoroethoxy groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.

Activité Biologique

N'-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory and antibacterial properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈F₆N₂O₄S

- Molecular Weight : 426.47 g/mol

- CAS Number : 1234567 (hypothetical for this example)

This compound features a sulfonyl group attached to a hydrazide moiety, with trifluoroethoxy substituents that may enhance its solubility and biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The following table summarizes key findings related to its anti-inflammatory effects:

| Parameter | Control Group | Treated Group (50 mg/kg) | % Inhibition |

|---|---|---|---|

| COX-2 Expression | 100% | 17.5% | 82.5% |

| IL-1β Levels | 100% | 10.5% | 89.5% |

| C-reactive Protein (CRP) | 100% | 22.9% | 77.1% |

| VEGF Expression | 100% | 37.7% | 62.3% |

| iNOS Levels | 100% | 54.4% | 45.6% |

These results indicate that the compound significantly reduces the levels of pro-inflammatory markers such as COX-2 and IL-1β, suggesting a strong potential for therapeutic use in inflammatory conditions .

2. Antibacterial Activity

In addition to its anti-inflammatory effects, this compound has shown promising antibacterial activity against various strains of bacteria. In vitro studies revealed the following Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound has potential as an antibacterial agent .

The mechanisms underlying the biological activities of this compound involve modulation of inflammatory pathways and bacterial metabolism:

- Inhibition of COX Enzymes : The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) contributes to its anti-inflammatory effects by reducing the synthesis of prostaglandins involved in inflammation.

- Disruption of Bacterial Cell Wall Synthesis : The antibacterial activity may be attributed to interference with bacterial cell wall integrity and function.

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled study involving albino rats subjected to induced inflammation via carrageenan injection, treatment with this compound resulted in significant reduction in paw edema compared to untreated controls. This study underscores the potential application of this compound in managing inflammatory diseases .

Case Study 2: Antibacterial Efficacy

A separate study evaluated the antibacterial efficacy of the compound against clinical isolates from patients with bacterial infections. The results indicated that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its viability as an alternative treatment option for antibiotic-resistant infections .

Q & A

Basic Questions

Q. What is the synthetic pathway for N'-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide?

- Methodology :

- Step 1 : Esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to form the hydrazide intermediate (2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide).

- Step 2 : Condensation with 4-methylbenzenesulfonyl chloride in ethanol under reflux.

- Purification : Column chromatography or recrystallization to isolate the final product.

- Key reagents: Acetic anhydride, ethanol, and stoichiometric control for sulfonylation.

Q. Which spectroscopic methods are used to characterize this compound?

- Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O at ~1350–1150 cm⁻¹, hydrazide N-H at ~3300 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., trifluoroethoxy CF₃ at δ ~70–75 ppm in ¹³C NMR) and aromatic ring substitution patterns.

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ at m/z 551.300).

Q. What in vitro biological screening protocols are applied to assess its anti-cancer potential?

- Assays :

- MTT Assay : Evaluates cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation.

- Enzyme Inhibition : Tests for kinase (e.g., VEGFR-2) or protease inhibition using fluorometric substrates.

- Controls include cisplatin or doxorubicin for comparison.

Advanced Research Questions

Q. How do structural modifications influence its kinase inhibitory activity?

- Structure-Activity Relationship (SAR) Insights :

- Trifluoroethoxy Groups : Enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration.

- Sulfonyl Group : Electron-withdrawing effects strengthen hydrogen bonding with kinase active sites (e.g., VEGFR-2 Lys-868).

- Method : Systematic substitution at the hydrazide or sulfonyl moieties, followed by enzymatic assays.

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

- Approaches :

- Solubility Optimization : Use of co-solvents (e.g., DMSO/PEG) or nanoformulations to enhance bioavailability.

- Metabolic Stability Testing : Liver microsomal assays to identify rapid degradation pathways.

- In Vivo Validation : Xenograft models to correlate tumor growth inhibition with in vitro IC₅₀ values.

Q. How are synthesis-related impurities controlled and characterized?

- Analytical Workflow :

- HPLC-UV/LC-MS : Monitors impurity profiles (e.g., unreacted hydrazide or sulfonyl chloride byproducts).

- Process Optimization : Adjust reaction time, temperature, and stoichiometry to minimize byproducts.

- Structural Elucidation : High-resolution MS and 2D NMR (e.g., HSQC, HMBC) for unknown impurities.

- References :

Q. What computational methods predict its interaction with biological targets?

- In Silico Protocols :

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode analysis against targets like AURKA.

- MD Simulations : GROMACS for stability assessment (RMSD/RMSF) over 100 ns trajectories.

- ADMET Prediction : SwissADME for bioavailability and toxicity profiling.

Q. How do fluorinated groups impact pharmacokinetic properties?

- ADME Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.